molecular formula C7H5BrFNO3 B12846884 (5-Bromo-2-fluoro-3-nitrophenyl)methanol

(5-Bromo-2-fluoro-3-nitrophenyl)methanol

Cat. No.: B12846884
M. Wt: 250.02 g/mol
InChI Key: TWECYOWPTVNVOI-UHFFFAOYSA-N
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Description

(5-Bromo-2-fluoro-3-nitrophenyl)methanol is an organic compound with the molecular formula C7H5BrFNO3. It is a derivative of benzene, substituted with bromine, fluorine, and nitro groups, along with a methanol group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-2-fluoro-3-nitrophenyl)methanol typically involves multi-step organic reactions. One common method includes the nitration of 2-fluoro-5-bromotoluene to introduce the nitro group, followed by oxidation to convert the methyl group to a carboxylic acid. The final step involves reduction to form the methanol group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The methanol group can be oxidized to form a carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromine and fluorine atoms can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products:

    Oxidation: (5-Bromo-2-fluoro-3-nitrophenyl)carboxylic acid.

    Reduction: (5-Bromo-2-fluoro-3-aminophenyl)methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Bromo-2-fluoro-3-nitrophenyl)methanol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential as a pharmacophore in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Bromo-2-fluoro-3-nitrophenyl)methanol involves its interaction with various molecular targets. The presence of electron-withdrawing groups (bromine, fluorine, and nitro) affects its reactivity and binding affinity to enzymes and receptors. The methanol group can participate in hydrogen bonding, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

    (5-Bromo-2-fluoro-3-methylphenyl)methanol: Similar structure but with a methyl group instead of a nitro group.

    (5-Bromo-2-fluoro-3-nitrophenyl)ethanol: Similar structure but with an ethanol group instead of methanol.

Uniqueness: (5-Bromo-2-fluoro-3-nitrophenyl)methanol is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of both bromine and fluorine atoms, along with a nitro group, makes it a versatile intermediate for various chemical transformations.

This comprehensive overview highlights the significance of this compound in various fields of research and industry. Its unique structure and reactivity make it a valuable compound for further exploration and application.

Properties

Molecular Formula

C7H5BrFNO3

Molecular Weight

250.02 g/mol

IUPAC Name

(5-bromo-2-fluoro-3-nitrophenyl)methanol

InChI

InChI=1S/C7H5BrFNO3/c8-5-1-4(3-11)7(9)6(2-5)10(12)13/h1-2,11H,3H2

InChI Key

TWECYOWPTVNVOI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CO)F)[N+](=O)[O-])Br

Origin of Product

United States

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